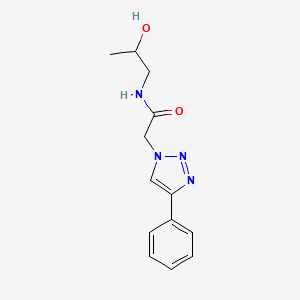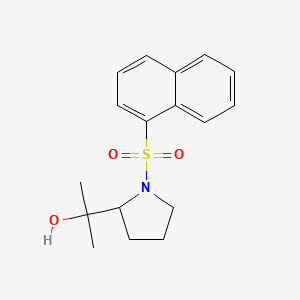
N-(2-hydroxypropyl)-2-(4-phenyltriazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxypropyl)-2-(4-phenyltriazol-1-yl)acetamide, also known as HPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPTA is a triazole-based compound that can be synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(2-hydroxypropyl)-2-(4-phenyltriazol-1-yl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. This compound has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the growth of cancer cells. This compound has also been shown to increase the levels of certain neurotransmitters in the brain, which can improve cognitive function. In addition, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-hydroxypropyl)-2-(4-phenyltriazol-1-yl)acetamide in lab experiments is its relatively low toxicity. This compound has been shown to have low toxicity in both in vitro and in vivo studies. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for the use of N-(2-hydroxypropyl)-2-(4-phenyltriazol-1-yl)acetamide in scientific research. One potential direction is the investigation of its use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its use in the treatment of cancer. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. It has potential therapeutic applications in the treatment of inflammation, cancer, and neurological disorders. The synthesis method of this compound can be achieved through various methods, and its purity can be confirmed using spectroscopic techniques. While this compound has advantages such as low toxicity and the ability to cross the blood-brain barrier, its limitations include limited solubility in water. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
N-(2-hydroxypropyl)-2-(4-phenyltriazol-1-yl)acetamide can be synthesized using different methods, including the reaction of 2-(4-phenyltriazol-1-yl)acetic acid with 2-hydroxypropylamine. Another method involves the reaction of 2-(4-phenyltriazol-1-yl)acetonitrile with 2-hydroxypropylamine in the presence of a reducing agent. The purity of the synthesized compound can be confirmed using spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
N-(2-hydroxypropyl)-2-(4-phenyltriazol-1-yl)acetamide has shown promising results in various scientific research applications. It has been shown to have anti-inflammatory and anti-tumor properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have neuroprotective effects and can improve cognitive function.
Propriétés
IUPAC Name |
N-(2-hydroxypropyl)-2-(4-phenyltriazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-10(18)7-14-13(19)9-17-8-12(15-16-17)11-5-3-2-4-6-11/h2-6,8,10,18H,7,9H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXWXCLQCDXWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CN1C=C(N=N1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-3-carboxamide](/img/structure/B6641492.png)
![2-[methyl-[6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]pyridin-3-yl]amino]ethanol](/img/structure/B6641500.png)
![[1-[[3-Methyl-4-(1,2,4-triazol-1-yl)phenyl]methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641508.png)
![[1-[(2,4-Dimethoxyphenyl)methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641509.png)
![[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641511.png)
![[1-(1,3-Benzodioxol-4-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641526.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-phenylbutanamide](/img/structure/B6641542.png)

![(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone](/img/structure/B6641557.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6641562.png)

![2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol](/img/structure/B6641583.png)

![[3-(1-Hydroxyethyl)piperidin-1-yl]-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanone](/img/structure/B6641595.png)